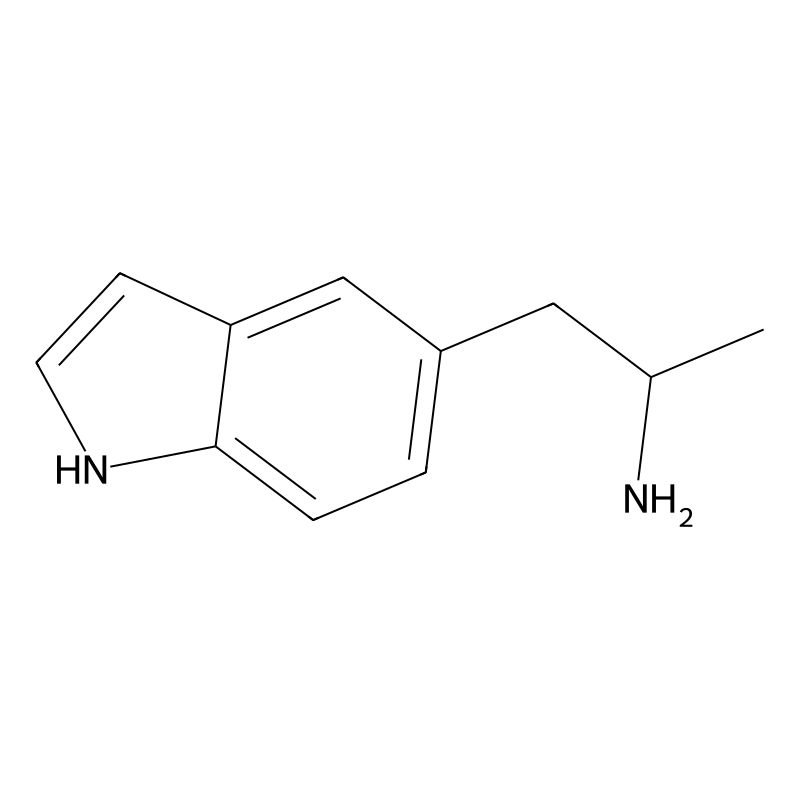

5-(2-Aminopropyl)indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-(2-Aminopropyl)indole, commonly referred to as 5-IT, is a synthetic compound belonging to the indole and phenethylamine classes. It was first synthesized by Albert Hofmann in 1962 and has garnered attention as a new psychoactive substance since it began being sold online around 2011. Structurally, it is a positional isomer of alpha-methyltryptamine but is more closely related to phenethylamine derivatives like 5-APB. The compound has empathogenic effects and acts primarily as a monoamine releasing agent, particularly affecting dopamine, norepinephrine, and serotonin systems in the brain .

The exact mechanism of action of 5-IT in the human body is not fully understood. However, research suggests it might interact with monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT) []. These transporters regulate the levels of neurotransmitters like serotonin and dopamine in the brain.

Studies indicate that 5-IT might increase the release or reuptake inhibition of these neurotransmitters, potentially leading to effects similar to other stimulant drugs like MDMA (ecstasy) []. However, further research is needed to elucidate the specific mechanisms involved.

5-IT is considered a substance of concern due to its potential for abuse and associated health risks. Studies have linked it to a number of adverse effects, including:

- Increased heart rate and blood pressure.

- Anxiety and agitation.

- Hyperthermia (elevated body temperature).

- Seizures.

- Organ damage in some cases.

Due to its limited research and potential for harm, 5-IT is classified as a controlled substance in many countries [].

Please note:

- The information provided is based on available scientific research and does not constitute endorsement or recommendation for the use of 5-IT.

- Due to the controlled status of 5-IT, further research into its properties and effects might be limited.

The biological activity of 5-IT includes its role as a triple monoamine releasing agent with effective concentrations (EC50) of approximately 12.9 nM for dopamine, 13.3 nM for norepinephrine, and 104.8 nM for serotonin. This profile suggests a higher potency for dopamine compared to serotonin, which differentiates it from other psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA) that have more balanced effects across these neurotransmitters . In vivo studies have shown that 5-IT induces locomotor stimulation similar to traditional stimulants, along with adverse effects such as hyperthermia and tachycardia .

The synthesis of 5-(2-Aminopropyl)indole typically involves a condensation reaction using indole-5-carboxaldehyde and appropriate amine precursors. Various synthetic routes have been explored, but the specifics can vary based on the desired purity and yield. The compound's synthesis has been documented in several studies focusing on new psychoactive substances .

Research indicates that 5-IT interacts significantly with monoamine transporters in brain tissue. Studies have demonstrated its ability to enhance dopamine D1 receptor mRNA levels and increase dopamine transporter levels in animal models, suggesting rewarding effects akin to traditional stimulants. These interactions underline the compound's potential for abuse and highlight the need for further investigation into its pharmacological properties .

5-(2-Aminopropyl)indole shares structural similarities with several other compounds, which can be compared based on their pharmacological profiles:

| Compound | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| 3-(2-Aminopropyl)indole | Indole derivative | Monoamine releasing agent | More psychedelic effects than 5-IT |

| 5-(2-Aminopropyl)benzofuran | Benzofuran derivative | Monoamine releasing agent | Less potent than 5-IT but similar effects |

| 6-(2-Aminopropyl)indole | Indole derivative | Monoamine releasing agent | Greater potency for serotonin release |

| 5-(Hydroxymethyl)indole | Indole derivative | Potentially psychoactive | Less studied; emerging interest |

Each of these compounds exhibits unique pharmacological characteristics despite their structural similarities, emphasizing the importance of specific molecular configurations in determining biological activity .

Molecular Formula and Isomeric Variants

The molecular formula of 5-(2-Aminopropyl)indole is C₁₁H₁₄N₂, with a molecular weight of 174.247 g/mol [1] [4]. The compound is systematically named as 1-(1H-indol-5-yl)propan-2-amine according to International Union of Pure and Applied Chemistry nomenclature [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.247 g/mol |

| Monoisotopic Mass | 174.115698 g/mol |

| Chemical Abstracts Service Registry Number | 3784-30-3 |

| International Chemical Identifier Key | AULGMISRJWGTBA-UHFFFAOYSA-N |

The compound exists as a racemic mixture due to the presence of an asymmetric carbon atom at the alpha position of the aminopropyl chain [8] [17]. This stereocenter gives rise to two enantiomers: the R-(+) and S-(-) forms [8] [20]. The stereochemical configuration significantly influences the compound's properties and potential interactions [20].

Structural isomers of 5-(2-Aminopropyl)indole include the positional isomers where the aminopropyl chain is attached to different positions on the indole ring [9]. The six possible positional isomers are 2-(2-aminopropyl)indole, 3-(2-aminopropyl)indole, 4-(2-aminopropyl)indole, 6-(2-aminopropyl)indole, and 7-(2-aminopropyl)indole [9]. These isomers can be differentiated through analytical techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry [9] [10].

The compound contains the sub-structure of alpha-methylphenethylamine, which classifies it as a ring-substituted phenethylamine derivative [17]. This structural relationship connects 5-(2-Aminopropyl)indole to other phenethylamine compounds while maintaining its distinct indole scaffold [17].

Spectroscopic Characterization

Spectroscopic analysis of 5-(2-Aminopropyl)indole reveals characteristic patterns that enable identification and differentiation from structural isomers [10] [11]. Nuclear magnetic resonance spectroscopy provides detailed structural information, while mass spectrometry offers fragmentation patterns useful for analytical purposes [10] [11].

In mass spectrometry analysis, 5-(2-Aminopropyl)indole exhibits fragmentation at the alpha-beta carbon bond of the aminopropyl side chain [13]. The compound shows a characteristic fragment ion at m/z 131 corresponding to the indole ring portion, while the m/z 44 fragment represents the amine side chain [13]. These fragmentation patterns distinguish it from other aminopropylindole isomers [13].

| Spectroscopic Method | Key Characteristics |

|---|---|

| Mass Spectrometry | Molecular ion peak at m/z 174, fragment at m/z 131 (indole ring), fragment at m/z 44 (amine chain) |

| Nuclear Magnetic Resonance | Distinct chemical shifts for indole protons and aminopropyl chain |

| Infrared Spectroscopy | Characteristic N-H stretching and aromatic C-H vibrations |

Ultraviolet-visible spectroscopy of indole derivatives typically shows absorption maxima in the range of 270-290 nanometers [25]. The electronic transitions in the indole chromophore are influenced by the electron-donating nature of the aminopropyl substituent [25]. Computational studies suggest that substitution patterns on the indole ring affect the dipole moment and electronic properties [25].

High-performance liquid chromatography with diode array detection enables separation of 5-(2-Aminopropyl)indole from its positional isomers [10] [22]. The retention times and ultraviolet absorption profiles provide additional identification parameters for analytical purposes [10] [22].

Thermodynamic and Kinetic Properties

The thermodynamic properties of 5-(2-Aminopropyl)indole reflect its molecular structure and intermolecular interactions [5] [7]. The compound exists as a crystalline solid at room temperature with specific thermal characteristics [5] [7].

| Property | Value | Reference Conditions |

|---|---|---|

| Boiling Point | 344.5 ± 17.0 °C | Predicted value at standard pressure |

| Density | 1.122 ± 0.06 g/cm³ | Predicted value at standard conditions |

| Flash Point | 2°C | Experimental determination |

| Storage Temperature | -20°C | Recommended for stability |

| pKa | 17.13 ± 0.30 | Predicted value |

The predicted boiling point of 344.5°C indicates significant intermolecular forces, likely due to hydrogen bonding involving the amino group and the indole nitrogen [5] [7]. The relatively high boiling point compared to simple indole reflects the influence of the aminopropyl substituent [5] [7].

Solubility data reveals the compound's behavior in various solvents [5] [7]. In dimethylformamide, the solubility reaches 30 mg/ml, while in dimethyl sulfoxide it achieves 10 mg/ml [5] [7]. Ethanol provides good solubility at 30 mg/ml, whereas methanol shows limited solubility at 1 mg/ml [5] [7]. The aqueous solubility in phosphate-buffered saline at physiological pH is significantly lower at 0.5 mg/ml when mixed with ethanol [5] [7].

The compound's stability characteristics are influenced by environmental conditions [15]. In solid form, derivatives of aminopropylindole compounds demonstrate stability for several months at room temperature or below [15]. However, solutions show decreased stability, with complete decomposition occurring over days to weeks even at subzero temperatures [15].

Partition coefficient studies, while not specifically reported for 5-(2-Aminopropyl)indole, are essential for understanding lipophilicity and membrane permeability characteristics [21] [26]. The octanol-water partition coefficient represents a key physicochemical parameter for understanding distribution properties [21] [26]. Computational approaches using generalized Born/surface area methods provide estimates for such parameters when experimental data are unavailable [26].

Classical Synthesis Approaches

The synthesis of 5-(2-aminopropyl)indole was first reported by Albert Hofmann and Franz Troxler in 1962 [1] [2], establishing the foundation for subsequent synthetic methodologies. The classical approach involves a two-step process that has become the standard method for preparing this compound.

The Hofmann-Troxler Method

The original synthesis employs a condensation reaction between indole-5-carboxaldehyde and nitroethane [3] [4]. This reaction proceeds through the formation of a nitrovinyl intermediate, specifically 5-(2-methyl-2-nitrovinyl)indole, which is subsequently reduced using lithium aluminum hydride (LiAlH4) [3] [4] [5].

The reaction sequence follows these key steps:

Step 1: Condensation

- Indole-5-carboxaldehyde reacts with nitroethane

- Formation of 5-(2-methyl-2-nitrovinyl)indole intermediate

- This represents a Henry reaction (nitroaldol condensation)

Step 2: Reduction

- The nitrovinyl intermediate undergoes reduction with LiAlH4

- Complete reduction of the nitro group to primary amine

- Formation of the target 5-(2-aminopropyl)indole

Mechanistic Considerations

The classical synthesis relies on well-established organic transformations. The condensation step proceeds via nucleophilic addition of the nitroalkane to the aldehyde, followed by dehydration to form the nitroalkene. The reduction step involves the powerful reducing agent LiAlH4, which effectively reduces nitro groups to primary amines through a series of hydride transfer reactions [6].

Starting Material Accessibility

Alternative Synthetic Routes and Optimization

Modified Reduction Protocols

Recent advances have focused on optimizing the reduction step of the classical synthesis. A 2020 study reported achieving 75% overall yield using condensation of indole-5-carboxaldehyde with nitroethane, followed by lithium aluminum hydride reduction [10] [11]. This represents a significant improvement over earlier reports and demonstrates the potential for process optimization.

Alternative reducing agents have been explored to address the limitations of LiAlH4, which requires strictly anhydrous conditions. These include:

- Iron powder with hydrochloric acid (Fe-HCl system) [12]

- Sodium borohydride (NaBH4) under modified conditions

- Catalytic hydrogenation using palladium on carbon

Reductive Amination Approaches

An alternative synthetic strategy involves reductive amination starting from 1-(1H-indol-5-yl)propan-2-one [4]. This approach offers several advantages:

- Milder reaction conditions compared to LiAlH4 reduction

- Better functional group tolerance

- Use of more selective reducing agents such as sodium cyanoborohydride (NaBH3CN)

The reductive amination route typically employs reagents such as:

- Sodium cyanoborohydride (NaBH3CN) [13] [14]

- Sodium triacetoxyborohydride (NaBH(OAc)3) [13] [14]

- Catalytic hydrogenation with Pd/C and hydrogen gas [13]

Process Improvements and Scalability

Modern synthetic approaches have focused on improving the practical aspects of 5-(2-aminopropyl)indole synthesis:

Reaction Feasibility: The synthesis reactions are feasible in basic laboratory settings and do not require sophisticated equipment [3] [5]. This accessibility has important implications for both legitimate research and potential illicit manufacture.

Yield Optimization: Contemporary reports indicate that 60-75% overall yields are achievable through careful optimization of reaction conditions [15] [11]. The 75% overall yield reported in 2020 represents the current benchmark for this synthesis [11].

Scalability Considerations: The synthesis has been demonstrated on scales ranging from nanomole to milligram quantities [16], indicating good scalability potential. Automated synthesis platforms have successfully employed these methodologies for library generation [16].

Enantiomer Differentiation Challenges

Fundamental Stereochemical Issues

5-(2-Aminopropyl)indole contains one chiral center at the alpha-carbon of the aminopropyl side chain [3] [17]. This stereogenic center gives rise to two enantiomers: (R)-5-(2-aminopropyl)indole and (S)-5-(2-aminopropyl)indole, with CAS registry numbers 1336260-35-5 and 1336564-72-7, respectively [3] [4].

The presence of this chiral center creates significant challenges in both synthesis and analysis:

Identical Physical Properties

Enantiomers of 5-(2-aminopropyl)indole exhibit identical physical and chemical properties in achiral environments [18] [19]. This includes:

- Identical melting points, boiling points, and solubilities

- Same spectroscopic properties (NMR, IR, MS)

- Identical chromatographic behavior on achiral stationary phases

These similarities make separation and analysis extremely challenging using conventional analytical techniques.

Analytical Separation Challenges

Chiral High-Performance Liquid Chromatography (HPLC) represents the most common approach for enantiomer analysis [18] [20]. However, this requires:

- Specialized chiral stationary phases (CSPs)

- Optimization of mobile phase conditions

- Method development for each specific application

The forensic analysis literature has addressed the separation of positional isomers of aminopropylindoles [21], but specific methods for enantiomer separation of 5-(2-aminopropyl)indole remain limited in the published literature.

Resolution Methods

Several approaches exist for the resolution of racemic 5-(2-aminopropyl)indole:

Diastereomeric Salt Formation: This classical approach involves reaction with an enantiomerically pure chiral acid to form diastereomeric salts with different physical properties [22] [23] [24]. The process typically involves:

- Selection of appropriate chiral resolving agent

- Formation of diastereomeric salt pairs

- Fractional crystallization to separate diastereomers

- Liberation of individual enantiomers

Chiral Chromatography: Modern approaches utilize chiral stationary phases for both analytical and preparative separations [18] [20]. Common chiral selectors include:

- Polysaccharide-based phases (Chiralpak, Chiralcel series)

- Cyclodextrin-based phases

- Protein-based phases

Enzymatic Resolution: Although not specifically reported for 5-(2-aminopropyl)indole, enzymatic methods using lipases or aminotransferases could potentially provide enantioselective resolution [25].

Synthetic Challenges for Enantiomer Production

The standard synthetic routes produce racemic mixtures (1:1 ratio of enantiomers) [19]. Accessing individual enantiomers requires either:

Asymmetric Synthesis: Development of enantioselective synthetic methods would represent the ideal solution but requires:

- Chiral catalysts or auxiliaries

- Significant method development

- Advanced synthetic chemistry expertise

Resolution of Racemic Material: This remains the most practical current approach but suffers from:

- Maximum theoretical yield of 50% for each enantiomer

- Need for specialized chiral resolving agents

- Multiple purification steps

The limited availability of enantiomerically pure 5-(2-aminopropyl)indole in the commercial market reflects the technical challenges associated with its preparation and the specialized nature of applications requiring individual enantiomers.

| Synthesis Method | Starting Materials | Key Advantages | Reported Yield |

|---|---|---|---|

| Classical Hofmann-Troxler | Indole-5-carboxaldehyde + Nitroethane | Well-established, commercially available materials | Not specified (1962) |

| Optimized LiAlH4 Route | Indole-5-carboxaldehyde + Nitroethane | High yield, optimized conditions | 75% overall (2020) |

| Reductive Amination | 1-(1H-indol-5-yl)propan-2-one + Amine | Mild conditions, functional group tolerance | Variable |

| Alternative Routes | Various indole derivatives | Synthetic flexibility | 60-75% range |

| Enantiomer Challenge | Technical Complexity | Available Solutions |

|---|---|---|

| Physical Property Identity | High | Chiral environments required |

| Analytical Separation | Medium | Chiral HPLC, specialized columns |

| Resolution Methods | High | Diastereomeric salts, chiral chromatography |

| Asymmetric Synthesis | Very High | Limited reports, requires development |